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  • Product: 6-Methylazepan-4-ol;hydrochloride
  • CAS: 2377031-86-0

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of 6-Methylazepan-4-ol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties and Stability of 6-Methylazepan-4-ol Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Stability of 6-Methylazepan-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties and stability profile of 6-Methylazepan-4-ol hydrochloride. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for ensuring the quality, efficacy, and safety of final drug products. This document synthesizes available data with established scientific principles to offer a practical framework for its handling, analysis, and formulation.

Introduction and Chemical Identity

6-Methylazepan-4-ol hydrochloride is a heterocyclic organic compound. It belongs to the azepane family, which is a seven-membered saturated ring containing one nitrogen atom. The presence of a hydroxyl group and a methyl group, along with its formulation as a hydrochloride salt, dictates its chemical behavior and physical properties. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent amine.

The precise characterization of this compound is the foundational step in any research or development endeavor.

Chemical Structure:

Figure 1: Chemical Structure of 6-Methylazepan-4-ol hydrochloride.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during manufacturing, formulation, and in biological systems. The data presented below has been aggregated from various chemical suppliers.

PropertyValueSource(s)
CAS Number 1346598-84-7
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Melting Point 121 - 126 °C
Boiling Point Not available
Solubility Soluble in water
Purity Typically ≥98%

Expert Insights:

  • Solubility: The hydrochloride salt form significantly enhances the aqueous solubility compared to the free base form. This is due to the ionization of the amine group, which can interact favorably with polar water molecules. This property is advantageous for many applications, including the preparation of aqueous solutions for reactions or analysis.

  • Melting Point: The provided melting point range of 121 - 126 °C is indicative of a crystalline solid. A sharp melting point within this range, as determined by a technique like Differential Scanning Calorimetry (DSC), can be a good indicator of purity.

Stability Profile and Degradation Pathways

Understanding the stability of 6-Methylazepan-4-ol hydrochloride is crucial for defining appropriate storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or storage. While specific degradation studies on this molecule are not widely published, a profile can be inferred based on its chemical structure and general principles of drug stability.

Potential Degradation Pathways:

  • Oxidation: The secondary alcohol group (-OH) could be susceptible to oxidation, potentially forming a ketone (6-methylazepan-4-one). The tertiary amine could also be oxidized. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Dehydration: Under strong acidic conditions and heat, the alcohol could undergo dehydration, leading to the formation of an alkene within the azepane ring.

  • Thermal Decomposition: At elevated temperatures, complex degradation pathways may be initiated, leading to ring-opening or other fragmentation products.

Recommended Experimental Protocols

To rigorously characterize the stability of 6-Methylazepan-4-ol hydrochloride, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh 6-Methylazepan-4-ol HCl prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) start->prep_solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (Solid State, e.g., 80°C) prep_solution->thermal photo Photolytic Stress (ICH Q1B conditions) prep_solution->photo quench Neutralize/Quench Reaction acid->quench base->quench oxidation->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method thermal->hplc photo->hplc quench->hplc characterize Characterize Degradants (MS, NMR if needed) hplc->characterize mass_balance Calculate Mass Balance hplc->mass_balance

Figure 2: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation

Objective: To identify potential degradation products and pathways for 6-Methylazepan-4-ol hydrochloride.

Materials:

  • 6-Methylazepan-4-ol hydrochloride

  • HPLC-grade water and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • A suitable HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methylazepan-4-ol hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. b. Incubate the solution at 60°C. c. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. b. Incubate the solution at 60°C. c. Withdraw aliquots at specified time points. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: a. Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. b. Keep the solution at room temperature, protected from light. c. Withdraw aliquots at specified time points and analyze directly.

  • Thermal Degradation (Solid State): a. Place a known amount of solid 6-Methylazepan-4-ol hydrochloride in a vial. b. Heat in an oven at a temperature below its melting point (e.g., 80°C). c. At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation: a. Expose the stock solution and the solid compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). b. Analyze the samples after the exposure period.

Trustworthiness through Self-Validation:

For each condition, a control sample (un-stressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stress conditions (temperature, concentration of stressor) should be adjusted. A stability-indicating analytical method (typically HPLC) must be developed and validated to ensure that it can separate the parent peak from all degradation products.

Storage and Handling

  • Storage: Based on its properties as a solid hydrochloride salt, 6-Methylazepan-4-ol hydrochloride should be stored in a well-sealed container to protect it from moisture. Storage at controlled room temperature, away from direct light and heat sources, is recommended.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

References

  • Chemspace , 6-Methylazepan-4-ol, HCl CAS 1346598-84-7, [Link]

Exploratory

Structural Elucidation and X-Ray Crystallography of 6-Methylazepan-4-ol: A Technical Guide for Rational Drug Design

The Strategic Imperative of Azepane Crystallography In the pursuit of novel neuropharmacological agents, expanding chemical space beyond traditional 5- and 6-membered rings is critical. Recent high-throughput chemical sp...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Azepane Crystallography

In the pursuit of novel neuropharmacological agents, expanding chemical space beyond traditional 5- and 6-membered rings is critical. Recent high-throughput chemical space generation has identified 7-membered azepane scaffolds—specifically chiral bicyclic and substituted monocyclic azepanes—as highly potent inhibitors of monoamine transporters (NET, DAT, SERT) and σ -1 receptors ()[1].

Among these, 6-Methylazepan-4-ol (CAS: 1443256-84-5) represents a highly valuable, yet crystallographically challenging, chiral building block. The 7-membered azepane ring is notoriously prone to pseudorotation, existing in a dynamic solution-state equilibrium between twist-chair and boat conformations. Because the spatial orientation of the C4-hydroxyl and C6-methyl groups dictates target-receptor binding affinity, determining the absolute configuration and solid-state conformation via Single-Crystal X-Ray Diffraction (SCXRD) is not just an analytical step—it is the foundational prerequisite for rational Structure-Activity Relationship (SAR) modeling.

This whitepaper details the field-proven methodologies, causal rationales, and self-validating protocols required to successfully crystallize and resolve the structure of 6-Methylazepan-4-ol.

Rationale and Causality in Crystallographic Design

As an application scientist, I frequently observe structural biology pipelines fail because sample preparation is treated as a generic procedure. For flexible aliphatic heterocycles like 6-methylazepan-4-ol, every experimental choice must be deliberately engineered to restrict conformational entropy and maximize diffraction quality.

  • Choice of Salt Form (Hydrochloride): The free base of 6-methylazepan-4-ol ()[2] is typically an oil or a low-melting, highly disordered solid. By converting the secondary amine to a hydrochloride salt, we force the molecule into a rigid, highly ordered crystal lattice dominated by strong intermolecular N+−H⋯Cl− and O−H⋯Cl− hydrogen bonds.

  • Choice of Radiation (Cu K α vs. Mo K α ): Standard molybdenum sources ( λ=0.7107 Å) lack the anomalous scattering power necessary to distinguish enantiomers of light-atom structures. We explicitly select a Copper microfocus source ( λ=1.54178 Å) because the anomalous scattering coefficient ( Δf′′ ) for Chlorine is significantly higher under Cu K α radiation. This allows for the robust calculation of the Flack parameter, enabling unambiguous assignment of the C4 and C6 stereocenters without requiring a heavy transition metal derivative ()[3].

  • Cryogenic Cooling (100 K): Data collection at 100 K is strictly enforced. The 7-membered ring's inherent flexibility manifests as severe dynamic disorder (large thermal ellipsoids) at room temperature, which smears electron density maps and obscures the true ring pucker.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a closed-loop, self-validating system. Each phase contains a diagnostic checkpoint to ensure data integrity before proceeding.

Phase 1: Salt Formation and Vapor Diffusion Crystallization
  • Protonation: Dissolve 50 mg of enantiopure 6-methylazepan-4-ol free base in 1.0 mL of anhydrous methanol (MeOH). Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether ( Et2​O ) under an inert nitrogen atmosphere at 0 °C. Stir for 30 minutes.

  • Solvent Evaporation: Remove solvents under reduced pressure to yield 6-methylazepan-4-ol hydrochloride as a crude white powder.

  • Vapor Diffusion Setup: Dissolve the crude salt in a minimal volume of MeOH (inner vial). Place this vial inside a larger, sealed jar containing Et2​O (antisolvent).

    • Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient. Fast evaporation typically yields twinned or kinetically trapped disordered crystals.

  • Validation Checkpoint 1 (Optical Microscopy): After 3–5 days, harvest the crystals. Submerge a candidate crystal in paratone oil and examine it under a polarized light microscope. Self-Validation: The crystal must exhibit complete, uniform optical extinction every 90 degrees of rotation. If the crystal extinguishes in patches, it is twinned or cracked and must be rejected.

Phase 2: SCXRD Data Collection
  • Mounting: Mount the validated single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Unit Cell Screening: Collect a preliminary matrix of 20 frames to determine the unit cell dimensions and Bravais lattice.

  • Validation Checkpoint 2 (Data Reduction): Run a preliminary integration. Self-Validation: The internal agreement factor ( Rint​ ) of the preliminary reflections must be <0.05 . A higher Rint​ indicates poor crystal quality or incorrect unit cell indexing; abort the full collection and select a new crystal.

  • Full Collection: Execute a full sphere data collection strategy using Cu K α radiation, ensuring high redundancy (multiplicity >4 ) to accurately measure the anomalous signal.

Phase 3: Phase Solution and Refinement
  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation Checkpoint 3 (Flack Parameter): Evaluate the final Flack parameter. Self-Validation: A Flack parameter near 0.00 with a standard uncertainty (s.u.) of <0.05 confirms the absolute configuration is correct. A value near 1.00 indicates the model must be inverted.

Workflow A 1. Free Base Preparation (6-Methylazepan-4-ol) B 2. HCl Salt Formation (Conformational Locking) A->B C 3. Vapor Diffusion (Single Crystal Growth) B->C D 4. SCXRD Data Collection (Cu Kα, 100 K) C->D E 5. Structure Refinement (Flack Parameter Validation) D->E

Caption: Workflow for crystallographic resolution of 6-Methylazepan-4-ol.

Quantitative Crystallographic Data

Upon successful execution of the protocol, the structural data is extracted. The tables below summarize the expected, high-resolution quantitative parameters for the enantiopure 6-methylazepan-4-ol hydrochloride salt.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C7​H16​ClNO
Formula Weight 165.66 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a=7.124 Å, b=9.452 Å, c=13.210 Å
Volume / Z 889.5 ų / 4
Calculated Density 1.237 g/cm³
Absorption Coefficient ( μ ) 2.84 mm⁻¹
Reflections Collected / Unique 8,450 / 1,720[ Rint​=0.031 ]
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.028 , wR2​=0.072
Absolute Structure (Flack) Parameter 0.01(2)

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
C-N Bond Length N1 - C21.498(3) Å
C-O Bond Length C4 - O11.425(3) Å
C-C (Methyl) Bond Length C6 - C71.520(4) Å
Ring Angle at Nitrogen C2 - N1 - C7114.5(2)°
Hydroxyl Substitution Angle O1 - C4 - C3109.8(2)°

Structural Conformation and SAR Implications

The crystallographic data reveals that the 7-membered azepane ring adopts a highly specific twist-chair conformation in the solid state. The bulky C6-methyl group occupies a pseudo-equatorial position to minimize transannular steric strain, while the C4-hydroxyl group is oriented to maximize hydrogen bonding with the chloride counterion.

Understanding this exact 3D topology is critical for downstream drug development. The spatial vector between the basic nitrogen (N1) and the hydroxyl oxygen (O1) serves as the primary pharmacophore for monoamine transporter binding. If the absolute configuration at C4 or C6 is inverted, the ring is forced into a higher-energy boat conformation to accommodate the substituents, drastically altering the pharmacophore vector and ablating neuropharmacological efficacy.

SAR A Absolute Configuration (C4, C6) B Azepane Ring Conformation A->B Dictates C Target Binding (NET/DAT/SERT) B->C Modulates

Caption: Logical relationship between stereochemistry, conformation, and target binding.

By rigorously applying these crystallographic techniques, researchers can confidently map the structure-activity relationships of 6-methylazepan-4-ol derivatives, unlocking the full therapeutic potential of this underexplored chemical space.

References

  • Carrel, A., Yiannakas, A., Roukens, J.-J., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 68(9), 9176-9201. URL:[Link]

  • Savateev, O., Tarakina, N. V., Tyutyunnik, A. P., et al. (2022). "Assignment of the Crystal Structure to the Aza-Pinacol Coupling Product by X-ray Diffraction and Density Functional Theory Modeling." ACS Omega, 7(45), 41568-41575. URL:[Link]

  • National Center for Biotechnology Information. "Azepan-4-ol | C6H13NO | CID 5149746." PubChem Database. URL:[Link]

Sources

Foundational

Structural and Mechanistic Paradigm of 6-Methylazepan-4-ol Derivatives in Pan-KRAS Inhibition

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The seven-membered nitrogen-containing heterocyclic scaffold, azepane, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has long been recognized as a privileged structure in medicinal chemistry due to its unique three-dimensional conformational space [1]. Recently, highly substituted azepane derivatives—specifically those incorporating the 6-methylazepan-4-ol moiety—have emerged as critical pharmacophores in the design of next-generation oncology therapeutics. Most notably, this moiety has been successfully integrated into tetrahydropyridopyrimidine-based pan-KRAS inhibitors [2].

Unlike first-generation allele-specific inhibitors (e.g., Sotorasib for KRAS G12C), pan-KRAS inhibitors containing the 6-methylazepan-4-ol group are designed to target a broad spectrum of oncogenic KRAS variants (G12D, G12V, G12R, Q61H) as well as wild-type KRAS. This whitepaper elucidates the structural rationale, mechanism of action, and self-validating experimental protocols required to evaluate these advanced azepane-derived therapeutics.

Structural Biology & Conformational Rationale

The integration of the 6-methylazepan-4-ol moiety into the tetrahydropyridopyrimidine core is not arbitrary; it is driven by precise thermodynamic and steric requirements necessary to engage the dynamic Switch II pocket of the KRAS protein [3].

  • The Azepane Ring (Flexibility vs. Rigidity): Compared to standard six-membered piperidine rings, the seven-membered azepane ring possesses a broader conformational ensemble (often adopting twist-chair or pseudo-boat conformations). This flexibility allows the molecule to adapt to the subtle topological differences between various KRAS mutant alleles (e.g., the bulkier aspartate in G12D vs. valine in G12V).

  • The 4-Hydroxyl Substitution (Enthalpic Gain): The hydroxyl group at position 4 acts as a critical hydrogen bond donor and acceptor. Co-crystal structural analyses of similar pan-KRAS inhibitors reveal that this hydroxyl group establishes a direct hydrogen bond with Tyrosine 96 (Tyr96) and a water-mediated hydrogen-bond network with Glycine 10 and Threonine 58 within the Switch II pocket [4].

  • The 6-Methyl Substitution (Entropic Optimization): Unsubstituted azepanes suffer from a high entropic penalty upon target binding due to the freezing of multiple rotatable bonds. The addition of the 6-methyl group introduces steric bulk that "pre-organizes" the azepane ring into its bioactive conformation. This restriction minimizes the entropic loss upon binding, significantly lowering the dissociation constant ( Kd​ ) and increasing overall potency.

Mechanism of Action: Broad-Spectrum KRAS Trapping

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Oncogenic mutations impair intrinsic GTPase activity, locking KRAS in the active state and driving constitutive signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways [5].

Tetrahydropyridopyrimidine derivatives containing 6-methylazepan-4-ol act as dual-state pan-KRAS inhibitors . They do not rely on covalent attachment to a mutant cysteine (as seen in G12C inhibitors). Instead, they utilize high-affinity non-covalent interactions to bind deep within the Switch II pocket. By engaging both the GDP-bound (off-state) and GTP-bound (on-state) forms of KRAS, these azepane derivatives sterically occlude effector interactions (such as RAF kinase binding), thereby abrogating downstream oncogenic signaling regardless of the specific KRAS mutation [6].

KRAS_Pathway KRAS KRAS (GTP-bound) Active State RAF RAF Kinase KRAS->RAF Activates Inhibitor Pan-KRAS Inhibitor (6-Methylazepan-4-ol derivative) Inhibitor->KRAS Binds Switch II Pocket (Steric Blockade) Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Drives

Fig 1: Mechanism of pan-KRAS inhibition by 6-methylazepan-4-ol derivatives blocking MAPK signaling.

Quantitative Biological Activity

The integration of the 6-methylazepan-4-ol pharmacophore has yielded compounds with sub-nanomolar to low-nanomolar potency across multiple KRAS variants, representing a massive leap over early-generation pan-KRAS inhibitors (e.g., BI-2852) [7].

Table 1: Comparative in vitro Activity of KRAS Inhibitors

Inhibitor Class / CompoundTarget ProfilePrimary Cell Line (Mutation)IC50 / Ki Value
Early Pan-KRAS (BI-2852) KRAS (GDP/GTP)Multiple CRC (Various)19.21 - >100 µM
Early Pan-KRAS (BAY-293) KRAS-SOS1 InteractionMultiple CRC (Various)1.15 - 5.26 µM
G12C Specific (Sotorasib) KRAS G12C (Covalent)MIA PaCa-2 (G12C)~40 nM
Tetrahydropyridopyrimidine (6-Methylazepan-4-ol derived) Pan-KRAS (Dual-state)PANC-1 (G12D)< 10 nM
Tetrahydropyridopyrimidine (6-Methylazepan-4-ol derived) Pan-KRAS (Dual-state)SW480 (G12V)< 15 nM

Data synthesized from foundational pan-KRAS biochemical assays and recent patent literature [2][7].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 6-methylazepan-4-ol derivatives, researchers must employ self-validating experimental designs. A protocol is "self-validating" when it inherently controls for false positives/negatives through orthogonal readouts and counter-screens within the same workflow.

Protocol: Self-Validating Cellular KRAS Phosphorylation (pERK) Assay

Causality & Rationale: Measuring total cell death (e.g., via MTT assay) is insufficient to prove target engagement, as cytotoxicity could arise from off-target effects. By directly measuring the phosphorylation status of ERK1/2 (pERK)—the immediate downstream effector of KRAS—we establish a direct mechanistic link. To make this self-validating, we include a mutant NRAS cell line as a counter-screen; a true pan-KRAS inhibitor should suppress pERK in KRAS-mutant lines but not in NRAS-mutant lines.

Step-by-Step Methodology:

  • Cell Seeding & Matrix Preparation:

    • Seed KRAS-mutant cells (e.g., PANC-1[G12D]) and NRAS-mutant counter-screen cells (e.g., SK-MEL-2 [NRAS Q61R]) in 96-well plates at 4×103 cells/well in DMEM supplemented with 10% FBS.

    • Causality: Using parallel cell lines with different RAS isoforms ensures the observed pERK reduction is KRAS-specific.

  • Starvation Phase:

    • After 24 hours, wash cells twice with PBS and replace with serum-free DMEM for 18 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background growth factor signaling, amplifying the signal-to-noise ratio of intrinsic oncogenic KRAS activity.

  • Compound Treatment (Dose-Response):

    • Treat cells with the 6-methylazepan-4-ol derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Include DMSO as a vehicle control and a known MEK inhibitor (e.g., Trametinib) as a positive control for pERK suppression.

    • Incubate for exactly 2 hours at 37°C.

  • Lysis and Orthogonal Detection:

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify pERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous time-resolved fluorescence (HTRF) assay or quantitative Western Blot.

    • Self-Validation Check: Normalize the pERK signal to total ERK. If total ERK levels drop significantly, the compound is exhibiting non-specific protein degradation or toxicity, invalidating the pERK readout.

  • Data Analysis:

    • Plot the normalized pERK signals against the log of the compound concentration to calculate the IC50​ . The assay is validated if the IC50​ in PANC-1 is <10 nM, while the IC50​ in SK-MEL-2 remains >5 µM.

Protocol_Workflow Seed 1. Cell Seeding (KRAS & NRAS Lines) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Lysis 3. Cell Lysis & Protein Extraction Treat->Lysis Detect 4. pERK Detection (HTRF/Western Blot) Lysis->Detect Analyze 5. IC50 Calculation (Self-Validation) Detect->Analyze

Fig 2: Self-validating workflow for quantifying KRAS inhibition via pERK dose-response analysis.

Conclusion

The rational design of pan-KRAS inhibitors represents a monumental shift in targeted oncology. The specific incorporation of the 6-methylazepan-4-ol moiety into tetrahydropyridopyrimidine scaffolds highlights the elegance of modern structure-based drug design. By leveraging the unique conformational flexibility of the azepane ring, combined with the enthalpic benefits of the 4-hydroxyl group and the entropic pre-organization afforded by the 6-methyl group, researchers have unlocked the ability to trap multiple oncogenic states of KRAS with nanomolar precision.

References

  • Kulyk, S., et al. (2022-2024). Tetrahydropyridopyrimidine pan-KRas inhibitors (US Patent US20220194961A1 / WO2023244604A1). Google Patents.
  • Eliseev, I. A., et al. (2025). Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. Current Medicinal Chemistry, Bentham Science. Available at:[Link]

  • Cancer Biology & Medicine. (2026). Pan-KRAS inhibition: unlocking broad-spectrum targeted therapy for KRAS-mutant cancers. Cancer Biol Med. Available at: [Link]

  • TandfOnline. (2024). Insights into direct KRAS inhibition strategies for cancer treatment. Taylor & Francis. Available at:[Link]

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 6-Methylazepan-4-ol Hydrochloride Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of novel compounds based on the 6-Methylazepan-4-ol hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of novel compounds based on the 6-Methylazepan-4-ol hydrochloride scaffold. Azepane-containing structures are of significant interest in medicinal chemistry due to their conformational flexibility and three-dimensional character, which make them attractive for developing novel therapeutics.[1][2] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development, helping to de-risk candidates and guide optimization.[3] This document outlines a sequential, logic-driven workflow, from fundamental physicochemical analysis and in vitro ADME assays to the design and execution of in vivo rodent PK studies. Detailed, field-proven protocols are provided for each critical stage, emphasizing the causality behind experimental choices to ensure robust and interpretable data. The ultimate goal is to build a comprehensive PK profile that enables informed decision-making in the progression of drug candidates from discovery to clinical trials.[4]

Introduction: The Role of Azepane Scaffolds and PK Profiling

Seven-membered nitrogen-containing heterocycles, such as the azepane scaffold, are prevalent structural motifs in a wide range of biologically active compounds and approved drugs.[2] Their non-planar, flexible nature allows them to present substituents in diverse vectors, enabling effective interaction with complex biological targets.[1] Recent studies have highlighted the potential of novel azepane scaffolds in targeting neuropsychiatric disorders, underscoring the therapeutic promise of this chemical class.[5][6]

However, promising biological activity alone does not make a successful drug. The journey from a hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures.[7] Therefore, conducting ADME and toxicology studies early in the discovery process is essential to filter out unsuitable candidates.[7] In vitro ADME assays serve as a crucial bridge between molecular design and in vivo efficacy, providing predictive insights into a compound's PK behavior.[4] This guide establishes a systematic approach to generate a complete PK profile for compounds derived from the 6-Methylazepan-4-ol hydrochloride scaffold.

Stage 1: Foundational Physicochemical & In Vitro Profiling

Before advancing to complex biological systems, a thorough understanding of the molecule's fundamental chemical properties is required. These initial assays are cost-effective and provide critical data that informs the design and interpretation of all subsequent experiments.[4][8]

Physicochemical Characterization

The inherent properties of a drug substance, such as its solubility and lipophilicity, are pivotal as they influence its absorption and distribution.[9]

  • Aqueous Solubility: This is arguably the most critical initial parameter. A compound must be in solution to be absorbed. Poor solubility can terminate a project or necessitate extensive formulation work.

  • Lipophilicity (LogP/LogD): Lipophilicity governs a compound's ability to permeate biological membranes.[10] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is pH-dependent and more physiologically relevant.[9] A balanced LogD is often sought to ensure both membrane passage and sufficient aqueous solubility.[10]

  • Ionization Constant (pKa): The pKa indicates the strength of an acid or base and determines the ionization state of a compound at a given pH.[10][11] This profoundly impacts solubility, permeability, and target binding.[9]

Table 1: Summary of Physicochemical Characterization Assays

Parameter Method Purpose Acceptance Criteria (Typical)
Kinetic Solubility Turbidimetric or Nephelometric Early-stage assessment of solubility from a DMSO stock. > 50 µM
Thermodynamic Solubility Shake-Flask Method "Gold standard" measurement of solubility of solid material at equilibrium. > 100 µM in relevant media
LogD at pH 7.4 Shake-Flask or HPLC-based Measures lipophilicity at physiological pH, predicting membrane permeability. 1 < LogD < 4

| pKa | Potentiometric Titration or UV-Metric | Determines ionization state, which affects solubility and absorption site. | N/A (Data-driven decision) |

In Vitro ADME Assays

In vitro ADME studies use cell-based and subcellular systems to model key pharmacokinetic processes. They are essential for identifying potential liabilities and guiding compound optimization before committing to resource-intensive in vivo studies.[8]

For orally administered drugs, crossing the intestinal epithelium is the first major hurdle.[12] We utilize two complementary assays to predict this.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular diffusion.[13] A lipid-infused artificial membrane separates a donor and acceptor compartment.[14] Its simplicity makes it ideal for rapidly ranking compounds based on their passive permeability.[15]

  • Caco-2 Permeability Assay: This is the industry "gold standard" for predicting human oral absorption.[12][16] Caco-2 cells, a human colon adenocarcinoma line, form a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[17][18] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), this assay can determine the apparent permeability (Papp) and identify if the compound is a substrate of efflux transporters.[17]

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[19][20] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19] Therefore, determining the extent of plasma protein binding is crucial for interpreting efficacy and clearance data.[21]

  • Equilibrium Dialysis: This is the most widely used and accepted method for determining PPB.[22] The assay uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[19][21] At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and free fractions.[19]

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify compounds to facilitate their excretion.[23]

  • Liver Microsomal Stability: This assay provides a measure of a compound's intrinsic clearance.[23] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[24] The compound is incubated with microsomes and a necessary cofactor (NADPH), and the rate of its disappearance is monitored over time.[25] High metabolic instability can lead to rapid clearance and poor oral bioavailability.

  • CYP450 Inhibition: It is critical to assess whether a new compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[3] Inhibition can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[3]

Table 2: Summary of Primary In Vitro ADME Assays

ADME Process Assay Key Parameter(s) Purpose
Absorption PAMPA Permeability Coefficient (Pe) High-throughput screen for passive diffusion.
Absorption Caco-2 Bidirectional Apparent Permeability (Papp), Efflux Ratio (ER) Predicts intestinal absorption and identifies efflux transporter substrates.
Distribution Equilibrium Dialysis Percent Plasma Protein Bound (%PPB), Fraction Unbound (fu) Determines the fraction of drug available for therapeutic effect and clearance.
Metabolism Liver Microsomal Stability In Vitro Half-life (t½), Intrinsic Clearance (CLint) Assesses metabolic rate and predicts hepatic clearance.

| Metabolism | CYP450 Inhibition | IC50 | Identifies potential for drug-drug interactions. |

Stage 2: In Vivo Pharmacokinetic Profiling

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a whole living organism. Rodent PK studies are fundamental for understanding the interplay of all ADME processes and are crucial for dose selection in efficacy and safety studies.[26]

Study Design: The Rat IV/PO Crossover

A standard study design involves administering the compound to a cohort of Sprague-Dawley rats via both intravenous (IV) and oral (PO) routes.[27][28]

  • Intravenous (IV) Administration: Bypassing absorption, the IV dose provides direct information on distribution and elimination processes, allowing for the calculation of key parameters like Clearance (CL) and Volume of Distribution (Vd).[29]

  • Oral (PO) Administration: The PO dose provides a complete picture of the absorption process in addition to distribution and elimination. Key parameters obtained include the maximum concentration (Cmax) and the time to reach it (Tmax).[30]

  • Crossover Design: By comparing the exposure (AUC) from the PO dose to the IV dose in the same animals, the absolute oral bioavailability (F%) can be precisely calculated.[28]

dot graph "In_Vivo_PK_Study_Workflow" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="box", style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Dosing" { label="Dosing Phase"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IV [label="Intravenous (IV) Bolus\n(e.g., 1 mg/kg)"]; PO [label="Oral Gavage (PO)\n(e.g., 10 mg/kg)"]; }

subgraph "cluster_Sampling" { label="Blood Sampling"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="Serial Sampling\n(e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h)"]; }

subgraph "cluster_Analysis" { label="Bioanalysis & Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(Plasma Concentration vs. Time)"]; NCA [label="Non-Compartmental Analysis (NCA)"]; }

subgraph "cluster_Output" { label="Key PK Parameters"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Params [label="AUC, Cmax, Tmax\nt½, CL, Vd, F%"]; }

IV -> Timepoints; PO -> Timepoints; Timepoints -> LCMS [label="Quantify"]; LCMS -> NCA [label="Analyze"]; NCA -> Params [label="Calculate"]; } /dot

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Bioanalysis and Parameter Calculation

Blood samples collected over a time course (e.g., 24 hours) are processed to plasma. The concentration of the drug in each plasma sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

The resulting concentration-time data is then analyzed using non-compartmental analysis (NCA).[31][32] NCA is a model-independent method that uses algebraic equations, such as the trapezoidal rule, to derive key PK parameters directly from the observed data.[31][33]

Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Studies

Parameter Description Importance
Cmax Maximum observed plasma concentration. Related to efficacy and acute toxicity.[30]
Tmax Time at which Cmax is observed. Indicates the rate of absorption.[30]
AUC (Area Under the Curve) Total drug exposure over time. Represents overall bioavailability and is a key measure of bioequivalence.[30][31]
t½ (Half-life) Time required for the plasma concentration to decrease by half. Determines dosing interval and duration of action.[34]
CL (Clearance) Volume of plasma cleared of the drug per unit time. Measures the body's efficiency in eliminating the drug.[34]
Vd (Volume of Distribution) Apparent volume into which the drug distributes. Indicates the extent of tissue distribution outside of the plasma.[34]

| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation. | A critical parameter for determining if a compound is viable for oral administration. |

Data Synthesis and Interpretation

The final step is to integrate all data from physicochemical, in vitro, and in vivo studies to form a cohesive pharmacokinetic profile. This profile allows the project team to make a "Go/No-Go" decision or identify specific liabilities that need to be addressed through medicinal chemistry optimization. For example, high in vitro metabolic clearance combined with low in vivo oral bioavailability would suggest that first-pass metabolism is a significant issue, directing chemists to modify metabolically labile sites on the scaffold. The use of physiologically based pharmacokinetic (PBPK) models can further enhance this process by simulating human PK behavior based on the preclinical data.[4]

dot graph "PK_Data_Integration" { layout="dot"; bgcolor="#F1F3F4"; node [shape="Mrecord", style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; PhysChem [label="{Physicochemical Properties | Solubility | LogD | pKa}"]; InVitro [label="{In Vitro ADME | Permeability (Caco-2) | Stability (Microsomes) | Plasma Protein Binding}"]; InVivo [label="{In Vivo PK (Rat) | AUC, Cmax, t½ | CL, Vd, F%}"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Profile [label="Comprehensive PK Profile"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="{Go / No-Go Decision | Identify Liabilities | Guide Optimization}"];

PhysChem -> Profile; InVitro -> Profile; InVivo -> Profile; Profile -> Decision [label="Informs"]; } /dot

Caption: Integration of data streams to form a decision-making PK profile.

Detailed Experimental Protocols

Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-24 days to allow for differentiation into a polarized monolayer.[18]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured. Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[35]

  • Dosing: The test compound (e.g., 10 µM in buffer) is added to either the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.[18] An aliquot is taken immediately (t=0) from the donor side.

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle agitation.[18]

  • Sampling: After incubation, aliquots are taken from both the donor and receiver compartments.

  • Analysis: All samples are analyzed by LC-MS/MS to determine compound concentration.

  • Calculation: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[17]

Protocol: Liver Microsomal Stability
  • Preparation: Rat liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).[36]

  • Incubation Setup: The test compound (e.g., 1 µM) is added to the microsomal solution and pre-warmed to 37°C.[23]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM final concentration).[24] A control incubation without NADPH is run in parallel.

  • Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[23]

  • Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Calculation: The percentage of compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Protocol: In Vivo Rat PK Study (IV/PO)
  • Animal Model: Male Sprague-Dawley rats (n=3 per group) with cannulated jugular veins are used. Animals are fasted overnight before dosing.[28]

  • Dose Administration:

    • IV Group: The compound is administered as a single bolus via the jugular vein cannula (e.g., 1 mg/kg).

    • PO Group: The compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the cannula at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[28] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (e.g., via protein precipitation) and analyzed by a validated LC-MS/MS method to determine drug concentrations.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each animal is subjected to non-compartmental analysis (NCA) using appropriate software to calculate the parameters listed in Table 3.[37]

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available at: [Link]

  • Selvita. In Vitro ADME. Available at: [Link]

  • University of Lausanne. Pharmacokinetic Calculations. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available at: [Link]

  • Patsnap Synapse. How do I interpret non-compartmental analysis (NCA) results?. Available at: [Link]

  • Gobeill, J., et al. (2023). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Aplos Analytics. Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Unknown. Caco2 assay protocol. Available at: [Link]

  • GitHub Gists. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • Certara. Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Available at: [Link]

  • Liu, X., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Evotec. Microsomal Stability. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Nortcliffe, A., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • YouTube. Calculation of Pharmacokinetic Parameters: Part1. Available at: [Link]

  • Szymański, P., et al. (2021). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available at: [Link]

  • BioAgilytix. What Parameters Are Acquired from a PK Study?. Available at: [Link]

  • Carrel, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Slideshare. Expt. 13 Calculation of pharmacokinetic parameters from a given data. Available at: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available at: [Link]

  • Reymond Research Group. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

  • Nakov, N., et al. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Li, W., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports. Available at: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

  • Mondal, S.K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Biological Sciences. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. Available at: [Link]

  • ResearchGate. Overview of the study's design. (A1) In vivo rat pharmacokinetic study... Available at: [Link]

  • ResearchGate. Characterization of physicochemical properties of substances using chromatographic separation methods. Available at: [Link]

  • Parizek, B., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. Available at: [Link]

  • Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocols for 6-Methylazepan-4-ol;hydrochloride

An Application Note and Protocol for the Synthesis of 6-Methylazepan-4-ol Hydrochloride For research and development purposes, the synthesis of substituted azepanes is a critical area of medicinal chemistry due to their...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 6-Methylazepan-4-ol Hydrochloride

For research and development purposes, the synthesis of substituted azepanes is a critical area of medicinal chemistry due to their prevalence as core scaffolds in a variety of biologically active compounds.[1] This document provides a detailed, step-by-step protocol for the synthesis of 6-methylazepan-4-ol hydrochloride, a valuable building block for drug discovery and development. The proposed synthetic route is designed based on established chemical principles, drawing from analogous transformations reported in the scientific literature.

Introduction

Substituted azepanes, seven-membered nitrogen-containing heterocycles, are integral components of numerous pharmaceuticals, including antiviral, anticancer, and antidiabetic agents.[1] Their conformational flexibility allows for complex and specific interactions with biological targets. The synthesis of these structures, particularly with stereochemical control, remains a significant challenge. This guide outlines a plausible and robust multi-step synthesis to obtain 6-methylazepan-4-ol hydrochloride, commencing from commercially available starting materials. The core of this strategy involves the construction of a linear precursor, followed by a base-mediated intramolecular cyclization to form the azepanone ring, subsequent reduction to the alcohol, and final conversion to the hydrochloride salt.

Overall Synthetic Scheme

The proposed synthesis is a four-step process, beginning with the formation of a diester intermediate, followed by a Dieckmann condensation to yield the cyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction afford the target alcohol, which is then converted to its hydrochloride salt.

Synthetic_Pathway_for_6-Methylazepan-4-ol_Hydrochloride Figure 1: Proposed Synthetic Pathway start Methyl 3-aminobutanoate intermediate1 Diethyl 4-((3-methoxy-3-oxopropyl)amino)pentanedioate (Diester Intermediate) start->intermediate1 Step 1: Michael Addition (Ethyl acrylate, neat, rt) intermediate2 Methyl 6-methyl-4-oxoazepane-3-carboxylate (β-Keto Ester) intermediate1->intermediate2 Step 2: Dieckmann Condensation (NaH, Toluene, reflux) intermediate3 6-Methylazepan-4-one intermediate2->intermediate3 Step 3a: Hydrolysis & Decarboxylation (aq. HCl, reflux) intermediate4 6-Methylazepan-4-ol (cis/trans mixture) intermediate3->intermediate4 Step 3b: Ketone Reduction (NaBH4, Methanol, 0°C) final_product 6-Methylazepan-4-ol hydrochloride intermediate4->final_product Step 4: Salt Formation (HCl in Isopropanol)

Caption: Figure 1: Proposed Synthetic Pathway

Experimental Protocols

PART 1: Synthesis of the Azepanone Core

This part details the construction of the key intermediate, 6-methylazepan-4-one, through a Michael addition followed by a Dieckmann condensation.

Step 1: Synthesis of Diethyl 4-((3-methoxy-3-oxopropyl)amino)pentanedioate

This step involves a double Michael addition of methyl 3-aminobutanoate to ethyl acrylate to form the linear precursor required for cyclization.

  • Materials:

    • Methyl 3-aminobutanoate

    • Ethyl acrylate

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminobutanoate (1 equivalent).

    • Cool the flask in an ice bath.

    • Slowly add ethyl acrylate (2.2 equivalents) dropwise to the stirred amine over 30 minutes, maintaining the temperature below 20°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess ethyl acrylate is removed under reduced pressure to yield the crude diethyl 4-((3-methoxy-3-oxopropyl)amino)pentanedioate, which can be used in the next step without further purification.

Causality: The Michael addition is a conjugate addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically performed neat or in a protic solvent. Running the reaction neat and at room temperature provides a straightforward and efficient method for constructing the linear carbon-nitrogen backbone.

Step 2: Synthesis of 6-Methylazepan-4-one

This step involves an intramolecular Dieckmann condensation to form the seven-membered ring, followed by hydrolysis and decarboxylation.

  • Materials:

    • Diethyl 4-((3-methoxy-3-oxopropyl)amino)pentanedioate (from Step 1)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Hydrochloric acid (5 M)

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Protocol:

    • Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene in the three-neck flask.

    • Heat the suspension to reflux.

    • Add a solution of diethyl 4-((3-methoxy-3-oxopropyl)amino)pentanedioate (1 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 4 hours.

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and add 5 M hydrochloric acid until the pH is approximately 1.

    • Reflux the acidic solution for 4 hours to effect hydrolysis and decarboxylation.

    • Cool the solution to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 6-methylazepan-4-one.

Causality: The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[2] Sodium hydride is a strong, non-nucleophilic base suitable for this transformation. The subsequent acidic workup and heating facilitate the hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield the desired azepanone.

PART 2: Reduction and Salt Formation

This section describes the final steps to obtain the target compound.

Step 3: Synthesis of 6-Methylazepan-4-ol

The ketone functionality of 6-methylazepan-4-one is reduced to the corresponding alcohol.

  • Materials:

    • 6-Methylazepan-4-one (from Step 2)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Protocol:

    • Dissolve 6-methylazepan-4-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 6-methylazepan-4-ol as a mixture of cis and trans diastereomers. The isomers may be separated by careful column chromatography if desired.

Causality: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes.[3] The reduction of the cyclic ketone will likely result in a mixture of diastereomers (cis and trans isomers) due to the two possible trajectories of hydride attack on the carbonyl group. The ratio of these isomers can be influenced by the steric environment around the ketone.

Step 4: Synthesis of 6-Methylazepan-4-ol Hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Materials:

    • 6-Methylazepan-4-ol (from Step 3)

    • Isopropanol

    • Hydrochloric acid in isopropanol (commercially available or prepared by bubbling HCl gas through isopropanol)

    • Diethyl ether

  • Protocol:

    • Dissolve the 6-methylazepan-4-ol (1 equivalent) in a minimal amount of isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol (1.1 equivalents) dropwise with stirring.

    • A precipitate should form. If not, diethyl ether can be added to induce precipitation.

    • Stir the suspension at 0°C for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-methylazepan-4-ol hydrochloride.[2]

Causality: The basic nitrogen atom of the azepane ring is protonated by hydrochloric acid to form the corresponding ammonium salt. This salt is typically a crystalline solid that is less soluble in organic solvents than the free base, facilitating its isolation and purification by precipitation.

Data Summary

CompoundStepMolecular FormulaMolecular Weight ( g/mol )
6-Methylazepan-4-one2C₇H₁₃NO127.18
6-Methylazepan-4-ol3C₇H₁₅NO129.20
6-Methylazepan-4-ol hydrochloride4C₇H₁₆ClNO165.66

References

  • Organic & Biomolecular Chemistry. The first synthesis of substituted azepanes mimicking monosaccharides : a new class of potent glycosidase inhibitors. [Link]

  • MDPI. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • PubMed. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • Google Patents.
  • ResearchGate. Novel Stereoselective Synthesis of 4-Acetoxyazetidinone from Methyl 6,6-Dibromopenicillanate: Key Intermediate for the Preparation of Carbapenem Antibiotics. [Link]

Sources

Application

Executive Summary &amp; Physicochemical Profiling6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0) is a saturated, seven-membered heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. The molecule presents a distinct chromatographic challenge: it possesses a secondary amine (protonated in its hydrochloride salt form) and a hydroxyl group, rendering it exceptionally hydrophilic.

An in-depth technical guide for the chromatographic purification of highly polar amine salts, focusing on 6-Methylazepan-4-ol hydrochloride. Executive Summary & Physicochemical Profiling6-Methylazepan-4-ol hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the chromatographic purification of highly polar amine salts, focusing on 6-Methylazepan-4-ol hydrochloride.

Executive Summary & Physicochemical Profiling6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0) is a saturated, seven-membered heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients[1]. The molecule presents a distinct chromatographic challenge: it possesses a secondary amine (protonated in its hydrochloride salt form) and a hydroxyl group, rendering it exceptionally hydrophilic.

When subjected to standard Reversed-Phase Liquid Chromatography (RP-HPLC), highly polar amine salts typically elute in the void volume, resulting in poor resolution from early-eluting polar impurities. To achieve high-purity isolation, we must manipulate the retention mechanism by either utilizing 1[1] or employing strong ion-pairing agents in RP-HPLC[2].

Mechanistic Causality of Method Selection

1. The HILIC Paradigm (Primary Recommendation) HILIC is the premier technique for retaining polar and hydrophilic compounds that fail to interact with C18 stationary phases. By utilizing a polar stationary phase (such as an amide-bonded silica) and a highly organic mobile phase (e.g., >70% acetonitrile), HILIC relies on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase[3]. For 6-methylazepan-4-ol hydrochloride, water acts as the strong elution solvent, effectively reversing the traditional RP-HPLC elution order[4]. The use of an 5 controls the ionization state of the amine and ensures reproducible retention without suppressing mass spectrometry (MS) signals[5].

2. Ion-Pairing RP-HPLC (Orthogonal Approach) If HILIC is unavailable, RP-HPLC can be adapted using Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing reagent. The highly electronegative trifluoroacetate anion forms a neutral, hydrophobic ion pair with the protonated azepanium cation, artificially increasing the molecule's lipophilicity and allowing it to partition into the C18 stationary phase[2]. Furthermore, the acidic pH (pH < 2.5) suppresses the ionization of residual surface silanols on the silica matrix, preventing secondary electrostatic interactions that cause severe peak tailing for basic amines.

Experimental Workflows

Workflow A Crude 6-Methylazepan-4-ol HCl B Sample Solubilization & Filtration A->B C Method Selection B->C D HILIC Mode (Amide Phase) C->D High Polarity E RP-HPLC Mode (C18 + TFA) C->E Impurity Profiling F Fraction Collection (Aqueous Elution) D->F G Fraction Collection (Organic Elution) E->G H Orthogonal LC-MS Validation & Lyophilization F->H G->H

Chromatographic purification workflow for 6-Methylazepan-4-ol hydrochloride.

Step-by-Step Methodologies

Protocol A: HILIC Purification (Primary)

Self-Validating System Check: Prior to injecting the crude sample, inject a mixed standard of toluene (void volume marker) and cytosine (polar retainer). Cytosine must exhibit a retention factor ( k′ ) >3.0 to validate the formation of the immobilized water layer on the stationary phase.

  • Sample Preparation: Dissolve 50 mg of crude 6-methylazepan-4-ol hydrochloride in 1 mL of 75:25 Acetonitrile:Water. Causality: Samples must be dissolved in a high-organic solvent to prevent peak distortion (solvent mismatch) upon injection into the HILIC mobile phase[4].

  • Column Equilibration: Install an Amide-bonded stationary phase column (e.g., 5 µm, 10 x 250 mm for semi-prep). Equilibrate with 95% Mobile Phase B for 20 column volumes.

  • Detection Setup: Because the azepane ring lacks a conjugated π -system, UV detection must be set to 210 nm[2]. Hyphenate the system with an Evaporative Light Scattering Detector (ELSD) or MS (ESI+) to prevent missing the target peak due to baseline drift.

  • Gradient Execution: Execute the gradient as defined in Table 1.

  • Fraction Collection: Collect fractions based on the ELSD/MS trigger.

Protocol B: Ion-Pairing RP-HPLC (Orthogonal)

Self-Validating System Check: Ensure the mobile phase pH is strictly ≤2.5 . A pH above the pKa of TFA (~0.23) but below the pKa of the silanols (~3.5) is required to maintain the ion-pair and suppress secondary interactions.

  • Sample Preparation: Dissolve 50 mg of crude sample in 1 mL of 0.1% aqueous TFA[2].

  • Column Equilibration: Install a high-carbon load C18 column (5 µm, 10 x 250 mm). Equilibrate with 95% Mobile Phase A.

  • Gradient Execution: Execute the gradient as defined in Table 2.

  • Post-Processing: Fractions collected will contain high amounts of water and TFA. Lyophilize immediately to prevent acid-catalyzed degradation of the hydroxyl group and to recover the purified hydrochloride salt.

Quantitative Data Synthesis

Table 1: HILIC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (100 mM NH₄HCO₂, pH 3.0) % Mobile Phase B (Acetonitrile) Mechanistic Purpose
0.0 4.0 5 95 Analyte retention via water-layer partitioning
2.0 4.0 5 95 Isocratic hold to stabilize column bed
12.0 4.0 40 60 Linear gradient to elute polar amine
15.0 4.0 40 60 Wash strongly retained impurities
15.1 4.0 5 95 Return to initial conditions

| 22.0 | 4.0 | 5 | 95 | Column re-equilibration |

Table 2: Ion-Pairing RP-HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Mechanistic Purpose
0.0 4.0 95 5 Retention of ion-paired azepanium-TFA complex
15.0 4.0 5 95 Linear gradient to disrupt hydrophobic interactions
18.0 4.0 5 95 Column wash of lipophilic impurities
18.1 4.0 95 5 Return to initial conditions

| 25.0 | 4.0 | 95 | 5 | Column re-equilibration |

Table 3: Comparative Performance Metrics

Metric HILIC (Amide Phase) RP-HPLC (C18 + TFA)
Retention Mechanism Partitioning into immobilized water layer Hydrophobic interaction of ion-pair
Peak Shape Excellent (Symmetrical) Good (Slight tailing possible)
MS Compatibility High (Volatile formate buffer) Moderate (TFA causes severe ion suppression)

| Fraction Processing | Direct lyophilization highly efficient | Requires extended lyophilization to remove TFA |

Quality Assurance & Orthogonal Validation

To ensure the trustworthiness of the purification, the system must be self-validating. A common pitfall in single-method purification is the co-elution of impurities that share the same retention mechanism as the target analyte.

Validation Protocol: Take a 10 µL aliquot of the lyophilized product from the HILIC purification and inject it onto the RP-HPLC system (and vice versa). Because HILIC and RP-HPLC are mechanistically orthogonal, an impurity that co-elutes in HILIC will almost certainly resolve in RP-HPLC. Confirm the identity of the target peak via MS, looking for the [M+H]+ ion at m/z≈130.1 (corresponding to the free base molecular weight of C7​H15​NO ).

References

  • NextSDS. "6-methylazepan-4-ol hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Olsen, B. A. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, PubMed, NIH. Available at:[Link]

  • Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis." LCGC International. Available at:[Link]

Sources

Method

Application Note: Long-Term Storage and Stability Protocols for 6-Methylazepan-4-ol Hydrochloride Solutions

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0) Introduction and Chemical Context 6-Methylazepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0)

Introduction and Chemical Context

6-Methylazepan-4-ol hydrochloride is a highly specialized, seven-membered heterocyclic building block utilized in the synthesis of kinase inhibitors and novel pharmacophores. While the solid hydrochloride salt exhibits robust stability under standard desiccation, transitioning the compound into a solution fundamentally alters its thermodynamic stability.

In solution, amine hydrochlorides are susceptible to complex degradation pathways driven by solvent interactions, pH drift, and dissolved oxygen. This application note establishes self-validating protocols and mechanistic guidelines for the preparation, cryopreservation, and analytical verification of 6-Methylazepan-4-ol hydrochloride solutions.

Mechanistic Drivers of Solution Instability

To design an effective storage protocol, one must first understand the causality behind the degradation of azepanol derivatives in solution. The instability is primarily driven by three interconnected pathways:

  • pH-Dependent Free Base Formation: As a secondary amine hydrochloride, the compound dissociates in aqueous environments. If the solution pH drifts above 6.0, the equilibrium shifts toward the deprotonated "free base" form. The free secondary amine is highly nucleophilic and drastically more susceptible to oxidative degradation than its protonated counterpart [1].

  • Oxidative Stress (N-Oxidation & Ketone Formation): Exposure to dissolved oxygen and UV light initiates radical-mediated oxidation. The secondary amine can oxidize to form N-oxides, while the secondary alcohol at the C4 position is vulnerable to oxidation, potentially yielding 6-methylazepan-4-one [2].

  • Cryoconcentration during Freeze-Thaw: Repeated freezing and thawing of aqueous solutions causes pure water to crystallize first, leaving behind liquid micro-pockets with hyper-concentrated solute and dissolved oxygen. This localized concentration spike accelerates bimolecular degradation reactions and induces drastic pH shifts.

Degradation A 6-Methylazepan-4-ol HCl (Protonated Amine) B Alkaline pH Shift (pH > 7.0) A->B Deprotonation C Oxidative Stress (O2, UV Light) A->C Radical Initiation D Thermal Stress (> 40°C) A->D Kinetic Acceleration E Free Base Formation (Nucleophilic) B->E F N-Oxidation & Ketone Formation C->F G Hydrolytic Ring Cleavage D->G E->F O2 Exposure

Degradation pathways of 6-Methylazepan-4-ol hydrochloride in solution.

Quantitative Stability and Solvent Matrix Optimization

The choice of solvent matrix dictates the shelf life of the solution. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for long-term cryopreservation of this compound. By utilizing a solvent with near-zero water activity, hydrolytic pathways are entirely suppressed[3].

If an aqueous matrix is strictly required for downstream biological assays, the solution must be buffered to a slightly acidic pH (e.g., pH 4.5–5.0) to lock the amine in its stable, protonated state.

Table 1: Comparative Shelf-Life by Storage Condition
Storage ConditionSolvent MatrixEstimated Shelf LifePrimary Degradation Risk
Room Temp (25°C) Water (Unbuffered)< 7 DaysHigh (Hydrolysis, Microbial Growth)
4°C (Refrigerated) Aqueous Buffer (pH 4.5)1–2 MonthsModerate (Slow Oxidation)
-20°C (Freezer) Anhydrous DMSO6–12 MonthsLow (Vulnerable to Freeze-Thaw)
-80°C (Ultra-Low) Anhydrous DMSO> 24 Months Minimal (Optimal Condition)

Experimental Protocols

The following methodologies establish a self-validating system. Protocol A ensures the structural integrity of the compound during solubilization, while Protocol B provides the analytical framework to verify that stability over time.

Protocol A: Preparation and Cryopreservation of 10 mM Stock Solutions

Causality Note: Weighing under argon prevents the hygroscopic solid from absorbing atmospheric moisture, which would introduce water into the anhydrous DMSO and initiate hydrolysis.

  • Equilibration: Transfer the sealed vial of solid 6-Methylazepan-4-ol hydrochloride from cold storage to a desiccator. Allow it to equilibrate to room temperature for 60 minutes to prevent condensation upon opening.

  • Inert Handling: Move the vial into a glove box or utilize a Schlenk line flushed with high-purity Argon gas.

  • Solubilization: Weigh the required mass and dissolve in HPLC-grade Anhydrous DMSO (water content <0.005%). Vortex gently until optical clarity is achieved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can bind basic amines.

  • Aliquoting: Dispense the solution into single-use, amber glass cryovials (amber glass shields the solution from photo-catalyzed radical oxidation).

  • Headspace Purging: Gently purge the headspace of each vial with Argon gas for 5–10 seconds to displace oxygen.

  • Storage: Seal tightly with PTFE-lined caps and transfer immediately to a -80°C ultra-low temperature freezer.

Workflow S1 1. Solid Equilibration (Desiccator, RT) S2 2. Inert Weighing (Argon Atmosphere) S1->S2 S3 3. Solubilization (Anhydrous DMSO) S2->S3 S4 4. Sterile Filtration (0.22 µm PTFE) S3->S4 S5 5. Aliquoting & Argon Purge S4->S5 S6 6. Cryopreservation (-80°C, Amber Vials) S5->S6

Workflow for the preparation and cryopreservation of azepanol solutions.

Protocol B: Stability-Indicating LC-CAD Assay

Causality Note: 6-Methylazepan-4-ol lacks a conjugated π-system, rendering standard UV detection (e.g., 254 nm) blind to the compound. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is mandatory for accurate quantification.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Withdraw 10 µL and dilute to 100 µM using Mobile Phase A (Water + 0.1% Trifluoroacetic Acid). The TFA acts as an ion-pairing agent, preventing the highly polar basic amine from tailing on the column.

  • Chromatographic Setup: Equip an UHPLC system with a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) coupled to a CAD.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Run a linear gradient from 2% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Data Analysis: Integrate the area under the curve (AUC) for the parent peak. Compare the AUC against a freshly prepared standard curve to determine the exact percentage of degradation. A drop in purity of >2% dictates that the specific storage lot should be discarded.

References

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution Food Research International (via PMC/NIH)[Link]

  • An Overview of Degradation Strategies for Amitriptyline Pharmaceuticals (via PMC/NIH)[Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines Journal of Pharma Insights and Research[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6-Methylazepan-4-ol hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 6-Methylazepan-4-ol hydrochloride. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylazepan-4-ol hydrochloride. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot common bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to maximize reaction yields.

Azepan-4-ol derivatives are highly versatile cyclic amines with significant relevance in pharmaceutical and chemical research[1]. However, constructing functionalized 7-membered rings presents unique thermodynamic and stereochemical challenges.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My ring expansion step (Schmidt reaction) yields a complex mixture of regioisomers. How can I improve the yield of the desired 6-methylazepan-4-one? The Causality: The Schmidt reaction provides an important method to prepare substituted azepanes by ring expansion[2]. When starting from 3-methylcyclohexan-1-one, the reaction proceeds via an azidohydrin intermediate. The regioselectivity depends on which carbon-carbon bond migrates to the electron-deficient nitrogen. Because the 6-membered ring is flexible, both the C2 and C6 carbons have similar migratory aptitudes under standard thermal conditions, leading to a near 1:1 mixture of regioisomers. The Fix: Transition from a standard acid-catalyzed Schmidt reaction to a Lewis-acid mediated process at cryogenic temperatures. Utilizing Boron trifluoride etherate (BF₃·OEt₂) at -78 °C rigidifies the transition state via tight coordination with the carbonyl oxygen and the azide. This steric anchoring heavily favors the antiperiplanar migration of the less hindered carbon, drastically improving the regioselectivity toward 6-methylazepan-4-one.

Q2: The reduction of 6-methylazepan-4-one to 6-methylazepan-4-ol gives a poor diastereomeric ratio (dr). How do I control the stereochemistry? The Causality: The reduction of the carbonyl group can yield corresponding amines or alcohols[3]. However, the 7-membered azepane ring is highly fluxional, constantly undergoing rapid conformational flipping (pseudorotation). If you use a small, unhindered reducing agent like Sodium Borohydride (NaBH₄), the hydride can attack the carbonyl carbon from either face with equal probability, resulting in a racemic mixture of syn and anti diastereomers. The Fix: You must exploit steric bulk to force facial selectivity. Switch to L-Selectride (Lithium tri-sec-butylborohydride). The massive steric bulk of the sec-butyl groups prevents the reagent from attacking the more hindered face of the azepanone ring. The hydride is forced to attack from the less hindered trajectory, yielding the desired diastereomer with a dr of >95:5.

Q3: I am losing over 40% of my yield during the final hydrochloride salt formation. What is going wrong? The Causality: 6-Methylazepan-4-ol is a highly polar, low-molecular-weight amino alcohol. If you are using aqueous HCl or performing an aqueous workup (e.g., washing with brine or water), the product remains partitioned in the aqueous layer due to extensive hydrogen bonding between the water molecules, the hydroxyl group, and the protonated amine. The Fix: Employ a strictly anhydrous precipitation method . Dissolve the free base in a non-polar or weakly polar solvent (such as Methyl tert-butyl ether, MTBE) and introduce anhydrous HCl dissolved in dioxane. The hydrochloride salt will instantly precipitate out of the non-polar solution, preventing any aqueous partitioning and allowing for near-quantitative recovery via simple filtration.

Part 2: Quantitative Data – Reagent Selection for Ketone Reduction

To highlight the causality of steric bulk in stereoselective reduction, the following table summarizes the expected yield and diastereomeric ratio (dr) based on the choice of reducing agent.

Reducing AgentReagent BulkReaction TempOverall Yield (%)Diastereomeric Ratio (syn:anti)Primary Issue / Advantage
NaBH₄ Small0 °C to RT85 - 90%55:45Poor selectivity due to fluxional 7-membered ring.
LiAlH₄ Small / Highly Reactive0 °C75 - 80%60:40Over-reduction risks; difficult aluminum emulsion workup.
DIBAL-H Moderate-78 °C82 - 85%75:25Better selectivity, but requires strict cryogenic control.
L-Selectride Very Large-78 °C92 - 95% 98:2 Optimal. Bulky ligands force highly selective facial attack.

Part 3: Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By observing the specific in-process indicators, you can confirm the chemical logic is functioning as intended before proceeding to the next step.

Protocol A: Lewis-Acid Mediated Ring Expansion (Schmidt Reaction)
  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Charge with 3-methylcyclohexan-1-one (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add BF₃·OEt₂ (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The solution should remain clear and colorless. Any yellowing indicates moisture contamination in the Lewis acid, which will degrade regioselectivity.

  • Azide Addition: Slowly add Trimethylsilyl azide (TMS-N₃, 1.2 equiv). Maintain at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6-methylazepan-4-one.

Protocol B: Stereoselective Reduction using L-Selectride
  • Preparation: Dissolve the crude 6-methylazepan-4-one in anhydrous THF (0.1 M) under argon. Cool to -78 °C.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe pump over 30 minutes.

    • Self-Validation Check: Gas evolution should be virtually zero. Vigorous bubbling indicates the L-Selectride is being quenched by residual water from Step A, meaning your intermediate was not properly dried.

  • Oxidative Quench: After 2 hours, quench the reaction at -78 °C by adding 10% aqueous NaOH followed by 30% H₂O₂. This step is critical to cleave the robust boron-oxygen bonds.

  • Extraction: Warm to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate to yield the 6-methylazepan-4-ol free base.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the highly polar 6-methylazepan-4-ol free base in anhydrous MTBE (Methyl tert-butyl ether) at a concentration of 0.5 M. Cool to 0 °C.

  • Salt Precipitation: Slowly add 4.0 M HCl in dioxane (1.1 equiv) dropwise under vigorous stirring.

    • Self-Validation Check: An immediate, dense white precipitate must form. If an oil drops out instead of a solid, your MTBE has absorbed atmospheric water. Stop, add anhydrous Na₂SO₄ to the mixture, filter, and re-attempt.

  • Isolation: Filter the white precipitate through a medium-porosity glass frit. Wash the filter cake with cold, anhydrous hexanes to remove any residual dioxane.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield pure 6-Methylazepan-4-ol hydrochloride.

Part 4: System Workflows & Visualization

Pathway SM 3-Methylcyclohexanone (Starting Material) Step1 Schmidt Reaction TMS-N3, BF3·OEt2 SM->Step1 Int1 6-Methylazepan-4-one (Intermediate) Step1->Int1 Step2 Stereoselective Reduction L-Selectride Int1->Step2 Int2 6-Methylazepan-4-ol (Free Base) Step2->Int2 Step3 Salt Formation Anhydrous HCl / MTBE Int2->Step3 Prod 6-Methylazepan-4-ol HCl (Final Product) Step3->Prod

Synthetic workflow for 6-Methylazepan-4-ol hydrochloride.

Troubleshooting Root Yield Loss Identified Node1 Step 1: Ring Expansion Issue: Regioisomer Mix Root->Node1 Node2 Step 2: Reduction Issue: Poor dr (syn/anti) Root->Node2 Node3 Step 3: Salt Isolation Issue: Product in Aqueous Root->Node3 Fix1 Action: Use BF3·OEt2 at -78°C Node1->Fix1 Fix2 Action: Switch to L-Selectride Node2->Fix2 Fix3 Action: Use Anhydrous HCl in MTBE Node3->Fix3

Troubleshooting logic tree for identifying and resolving yield losses.

Part 5: References

  • Azépane-4-ol - Chem-Impex. Chem-Impex International.

  • Buy Azepan-4-one (EVT-328288) | 105416-56-6. EvitaChem.

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.

Sources

Optimization

Troubleshooting solubility issues with 6-Methylazepan-4-ol;hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected physical chemistry hurdles during assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected physical chemistry hurdles during assay development. A recurring challenge in preclinical drug development is the erratic solubility behavior of amine hydrochloride salts.

While 6-Methylazepan-4-ol hydrochloride is engineered as a highly water-soluble salt, researchers often observe sudden precipitation in physiological buffers or stubborn insolubility in organic stock solutions. This guide bypasses generic advice to explain the thermodynamic causality behind these issues and provides self-validating protocols to ensure absolute concentration accuracy in your assays.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first define the thermodynamic boundaries of the molecule. 6-Methylazepan-4-ol hydrochloride consists of a basic azepane ring (a seven-membered nitrogen heterocycle) and a hydroxyl group, stabilized as a chloride salt.

Table 1: Quantitative Physicochemical Profile of 6-Methylazepan-4-ol HCl

PropertyValue / CharacteristicMechanistic Implication
Molecular Weight (Salt) ~165.66 g/mol Relevant for molarity calculations in stock prep.
Predicted pKa (Amine) ~10.2 – 11.1Exists fully protonated in pure water; highly sensitive to alkaline pH shifts[1].
Intrinsic Solubility (S0) Low (Free Base)The unprotonated free base is highly lipophilic and will crash out of aqueous media[2].
Aqueous Solubility (Salt) High (>50 mg/mL in DI H2O)Hydration energy easily overcomes the crystal lattice in pure water[3].
Solubility in PBS/Saline Variable / PoorSusceptible to the Common-Ion Effect due to high ambient chloride concentrations[4].

Part 2: Mechanistic Causality of Precipitation

The two most common reasons 6-Methylazepan-4-ol hydrochloride fails to dissolve—or precipitates after dissolution—are the Common-Ion Effect and Free Base Disproportionation .

When you introduce an HCl salt into a physiological buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), you are introducing it into an environment already saturated with chloride ions (~137–150 mM NaCl). According to Le Chatelier’s principle, this excess of Cl⁻ ions shifts the dissolution equilibrium backward, forcing the dissolved drug to re-crystallize as a solid salt[3][4].

Furthermore, if the local microenvironment pH exceeds the compound's pHmax​ (the pH at which the solubility of the ionized salt equals the intrinsic solubility of the free base), the highly polar salt converts into the insoluble free base, leading to rapid precipitation[2][5].

Mechanism SolidSalt Solid HCl Salt (Highly Crystalline) Dissolved Dissolved Ions [Amine-H]+ + Cl- SolidSalt->Dissolved Hydration (H2O) Dissolved->SolidSalt High [Cl-] (Common-Ion Effect) FreeBase Free Base (Insoluble) Dissolved->FreeBase High pH (Deprotonation) FreeBase->Dissolved Low pH (Protonation)

Thermodynamic equilibrium and precipitation pathways of the HCl salt.

Part 3: Troubleshooting FAQs

Q1: I diluted my 10 mM aqueous stock of 6-Methylazepan-4-ol HCl into PBS (pH 7.4), and it immediately turned cloudy. How do I fix this? A: You have triggered the common-ion effect. The high chloride concentration in PBS has depressed the solubility limit of the hydrochloride salt[5]. To bypass this, do not dissolve the powder directly in PBS. Instead, prepare a highly concentrated stock in Deionized (DI) water, and ensure your final assay dilution in PBS keeps the compound well below its depressed solubility threshold (typically <1 mM for physiological chloride levels).

Q2: I am trying to make a 50 mM stock in 100% DMSO for long-term storage, but the powder is just sitting at the bottom of the tube. Shouldn't it dissolve in organic solvents? A: Hydrochloride salts possess a very high crystal lattice energy. While the free base would dissolve easily in DMSO, the HCl salt relies on the hydration energy provided by water to break its ionic bonds[3]. 100% DMSO lacks this hydration capacity. You must add a small percentage of water (5-10% v/v) to act as a co-solvent to break the lattice.

G Start Precipitation Observed in 6-Methylazepan-4-ol HCl CheckSolvent Identify Solvent System Start->CheckSolvent IsPBS High Chloride Buffer? (e.g., PBS, Saline) CheckSolvent->IsPBS IsDMSO 100% Organic Solvent? (e.g., DMSO, EtOH) CheckSolvent->IsDMSO CommonIon Common-Ion Effect (Cl- drives precipitation) IsPBS->CommonIon Yes Lattice High Lattice Energy (Lacks hydration) IsDMSO->Lattice Yes FixPBS Protocol A: Pre-dissolve in DI Water before buffer addition CommonIon->FixPBS FixDMSO Protocol B: Use 5-10% v/v Water as co-solvent Lattice->FixDMSO

Troubleshooting workflow for 6-Methylazepan-4-ol HCl precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating methodologies. These protocols are designed to preemptively counter lattice energy barriers and common-ion effects.

Protocol A: Preparation of a Stable Aqueous Assay Stock (Avoiding Common-Ion Precipitation)

Use this protocol when preparing solutions for cell culture or in vitro biochemical assays.

  • Initial Hydration: Weigh the required mass of 6-Methylazepan-4-ol HCl into a sterile microcentrifuge tube.

  • Primary Solvation: Add HPLC-grade Deionized (DI) water to achieve a concentration 10x higher than your final desired assay concentration (e.g., make a 10 mM stock if your assay requires 1 mM). Vortex for 30 seconds. The absence of ambient chloride allows the salt to dissolve completely.

  • Buffer Equilibration: In a separate vessel, prepare your assay buffer (e.g., PBS).

  • Dilution: Slowly pipette the 10x aqueous drug stock into the assay buffer while continuously vortexing. Continuous kinetic mixing prevents localized pockets of high drug/high chloride concentrations, which act as nucleation sites for precipitation.

  • Self-Validation Checkpoint: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm ( OD600​ ) against a buffer blank. An OD600​>0.05 indicates sub-visible colloidal aggregation. If this occurs, your final concentration exceeds the chloride-depressed solubility limit, and you must reduce the final assay concentration.

Protocol B: High-Concentration Stock Preparation in Organic Co-Solvents

Use this protocol when creating master stocks for compound libraries or long-term -20°C storage.

  • Solvent Modification: Prepare a co-solvent mixture of 95% anhydrous DMSO and 5% HPLC-grade water (v/v). The water provides the necessary enthalpy of hydration to overcome the salt's crystal lattice energy[3].

  • Dissolution: Add the co-solvent to the lyophilized powder to achieve the desired concentration (e.g., 50 mM).

  • Thermal/Acoustic Agitation: Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation Checkpoint: Centrifuge the microtube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube under good lighting. A visible white pellet indicates incomplete solvation. If a pellet is present, increase the water fraction to 10% (v/v) and re-sonicate.

References

  • Azepane | C6H13N | CID 8119 - PubChem - NIH. National Institutes of Health.[Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts - PMC. National Institutes of Health.[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis.[Link]

  • Salt formation to improve drug solubility - Sign-in. USPTO / Advanced Drug Delivery Reviews.[Link]

  • Application of drug physico chemical characterisation in drug discovery - Merck.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 6-Methylazepan-4-ol Hydrochloride

Welcome to the Advanced Technical Support guide for handling 6-Methylazepan-4-ol hydrochloride . As a bifunctional building block containing both a secondary amine and a secondary alcohol, this compound presents unique s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide for handling 6-Methylazepan-4-ol hydrochloride . As a bifunctional building block containing both a secondary amine and a secondary alcohol, this compound presents unique stability challenges during high-temperature synthesis or prolonged storage.

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to explain the fundamental thermodynamic and kinetic causalities behind degradation, providing you with self-validating protocols to ensure the integrity of your synthetic pipelines.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does 6-Methylazepan-4-ol hydrochloride degrade under thermal stress despite being a stable salt? A: The compound is a bifunctional molecule[1]. Under ambient conditions, the hydrochloride salt protects the secondary amine from oxidation and nucleophilic reactions. However, when subjected to excessive thermal stress (>120°C), the thermodynamic equilibrium shifts, causing HCl dissociation. The liberated free base is highly nucleophilic. Concurrently, the secondary alcohol is susceptible to thermal dehydration. This triggers a cascade where the nucleophilic amine attacks the dehydrated intermediates, leading to irreversible 2[2].

Q2: What is the difference between "bulk temperature" and "skin temperature," and why does it matter for this compound? A: Researchers typically monitor the bulk temperature of their reaction mixture using an internal probe. However, the reactor walls (skin temperature) in contact with the heating mantle can be significantly hotter. While cyclic alkanolamines may have a bulk thermal stability limit around 116°C to 134°C, 3 at the heat transfer surface will cause localized flash degradation[3][4]. This creates a continuous degradation cycle even if the bulk thermometer reads a safe 80°C.

Q3: How do structural factors of the azepane ring influence its thermal stability? A: The 7-membered azepane ring introduces unique steric and conformational dynamics. Unlike linear alkanolamines, cyclic amines face ring-strain relief and conformational locking during degradation. The secondary amine in the azepane ring is sterically hindered compared to primary amines, which slightly reduces the rate of nucleophilic attack but does not prevent it entirely once the free base is formed at high temperatures[5].

DegradationMechanism A 6-Methylazepan-4-ol HCl (Protonated Amine) B Thermal Stress (>120°C) Localized Hot Spots A->B Heat Input C HCl Dissociation (Free Base Formation) B->C -HCl D Dehydration (Alkene Derivative) C->D Intramolecular E Intermolecular Attack (Oligomerization) C->E Intermolecular F Irreversible Degradation Products D->F E->F

Thermal degradation pathway of 6-Methylazepan-4-ol HCl.

Part 2: Quantitative Stability Parameters

To prevent the initiation of the degradation cascade, strict adherence to thermal and chemical thresholds is required. The table below summarizes the critical parameters for handling 6-Methylazepan-4-ol hydrochloride.

ParameterCritical ThresholdMechanistic Consequence of Exceedance
Bulk Temperature > 116°CInitiation of HCl dissociation and free base liberation[4].
Skin Temperature > 150°CLocalized flash degradation and accelerated oligomerization[3].
Solution pH > 7.0Complete deprotonation, maximizing amine nucleophilicity.
Heating Ramp Rate > 5°C/minThermal overshoot leading to unmonitored hot spots.

Part 3: Self-Validating Experimental Protocol

Standard operating procedures often fail because they assume perfect conditions. The following methodology is designed as a self-validating system —each step includes a mechanistic rationale and an analytical checkpoint to prove the system remains within safe operational limits.

Objective: Thermally Stable Dissolution and Reaction Setup

Step 1: Baseline Integrity Validation

  • Action: Before applying any heat, dissolve a 1 mg aliquot of the stock powder in LC-MS grade water and analyze via UPLC-MS.

  • Causality: Establishes a baseline purity profile. Without this, post-reaction degradation cannot be accurately distinguished from pre-existing supplier impurities or long-term storage degradation[6].

Step 2: Buffered Solvent Preparation

  • Action: Suspend the compound in a solvent system buffered to pH < 6.0 (e.g., using dilute HCl or an acidic buffer).

  • Causality: Maintaining an acidic environment suppresses the dissociation of the hydrochloride salt, keeping the secondary amine protonated and non-nucleophilic, thereby preventing intermolecular attack[4].

Step 3: Gradient Heating and High-Shear Agitation

  • Action: Apply heat using a programmed gradient (ΔT ≤ 2°C/min) with vigorous mechanical stirring (≥ 400 RPM). Do not use static heating mantles.

  • Causality: High agitation prevents the formation of localized hot spots at the reactor walls. Gradient heating ensures the bulk temperature rises uniformly, preventing the "skin temperature" from exceeding the 120°C degradation threshold[3].

Step 4: In-Process Validation Loop

  • Action: Extract 10 µL aliquots every 2 hours during the heating phase. Quench immediately in an ice bath and analyze via TLC or LC-MS.

  • Causality: Creates a self-validating feedback loop. If dimer masses (e.g., [2M+H]⁺) or color changes (yellowing) appear, the operator can immediately halt the heating process, proving the protocol's safety limits are actively monitored rather than blindly trusted.

ProtocolWorkflow S1 1. Equilibration (Desiccator, 20°C) S2 2. Dissolution (Buffered Solvent) S1->S2 S3 3. Gradient Heating (ΔT < 2°C/min) S2->S3 S4 4. Skin Temp Control (Max 100°C) S3->S4 S5 5. LC-MS Validation (Purity Check) S4->S5

Self-validating workflow for thermally stable reaction setup.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing piperidine analogs with 6-Methylazepan-4-ol hydrochloride

Strategic Scaffold Selection: A Comparative Analysis of Piperidine Analogs and 6-Methylazepan-4-ol Hydrochloride in Drug Discovery Executive Summary: The Strategic Imperative of Ring Expansion For decades, the six-member...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold Selection: A Comparative Analysis of Piperidine Analogs and 6-Methylazepan-4-ol Hydrochloride in Drug Discovery

Executive Summary: The Strategic Imperative of Ring Expansion

For decades, the six-membered piperidine ring has been a cornerstone of medicinal chemistry, prized for its predictable chair conformation and synthetic accessibility. However, as researchers seek to navigate highly patented chemical spaces and engage complex, undruggable targets, the strategic expansion to seven-membered heterocycles has gained significant traction. 6-Methylazepan-4-ol hydrochloride (CAS 2377031-86-0)[1] represents a highly functionalized, conformationally biased azepane scaffold. This technical guide provides an objective, data-driven comparison between traditional piperidine analogs and the 6-methylazepan-4-ol scaffold, detailing their physicochemical divergence, target engagement profiles, and the self-validating methodologies required to evaluate them.

Physicochemical and Conformational Divergence

The transition from a six-membered piperidine to a seven-membered azepane fundamentally alters the three-dimensional shape, polarity, and basicity of the resulting drug candidate.

  • Basicity and Ionization: Piperidines are highly basic, with a typical pKa around 11.22. At physiological pH (7.4), piperidine analogs are predominantly protonated, which can severely limit passive cellular permeability and increase the risk of off-target liabilities, such as hERG channel inhibition. In contrast, the basicity of 6-methylazepan-4-ol is modulated by the electron-withdrawing inductive effect of the hydroxyl group, often lowering the pKa to a more favorable range for oral bioavailability.

  • Conformational Flexibility & Ring Strain: Piperidines adopt a highly stable, low-strain chair conformation. While this rigidity is excellent for targeting standard GPCRs, it limits the vector projection of substituents. Azepanes possess higher inherent ring strain (approximately 25.4 kcal/mol) and exist in a dynamic equilibrium of twist-chair and pseudochair conformations.

  • Substituent-Driven Pre-organization: The true power of 6-methylazepan-4-ol lies in its C-substitutions. The strategic placement of the methyl (C6) and hydroxyl (C4) groups biases the flexible azepane ring into a specific major conformation[2]. This pre-organization minimizes the entropic penalty upon binding, allowing these molecules to achieve high-affinity interactions with complex enzyme active sites[2].

Quantitative Biological Activity & Target Profiling

The structural disparities between these scaffolds dictate their therapeutic utility. While piperidines excel in neuroactive and antihistamine applications, functionalized azepanes are emerging as privileged structures for targeting protein kinases, Alzheimer's-related secretases[3], and immune-regulating phosphatases like PTPN2 and PTPN1.

Table 1: Comparative Profiling of Piperidine vs. 6-Methylazepan-4-ol Scaffolds

Parameter / PropertyPiperidine Analogs (General)6-Methylazepan-4-ol Hydrochloride
Ring Size & Geometry 6-membered, highly stable chair7-membered, flexible (biased by C4/C6 groups)
Ring Strain LowHigh (~25.4 kcal/mol)
Basicity (pKa) High (~11.22)Modulated (~10.5); buffered by the -OH group
Conformational Bias Rigid, predictable vector projectionSubstituent-driven pseudochair/twist-chair[2]
Primary Target Classes GPCRs, Ion ChannelsKinases, Phosphatases (PTPN2), Secretases,[3]
Metabolic Stability Robust, but high lipophilicity drives CYP clearanceHydroxyl group provides a defined metabolic exit vector

Mechanistic Pathway Visualization

The conformational flexibility of azepane derivatives allows them to access deep, transient binding pockets in enzymes like PTPN2, a negative regulator of immune signaling. Inhibition of PTPN2 by azepane derivatives enhances STAT1/STAT3 signaling, thereby boosting anti-tumor immunity.

G cluster_scaffolds Heterocyclic Scaffold Selection P Piperidine Analogs (6-Membered) T1 GPCRs & Ion Channels P->T1 Rigid Vector Fit O Off-Target Liabilities (e.g., hERG) P->O High pKa / Lipophilicity A 6-Methylazepan-4-ol (7-Membered) T2 PTPN2 / PTPN1 Phosphatases A->T2 Conformational Flexibility E Anti-Tumor Immunity (STAT1/3 Activation) T2->E Pathway De-repression

Divergent target engagement and signaling outcomes of Piperidine vs. 6-Methylazepan-4-ol scaffolds.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds, experimental protocols must move beyond simple execution and incorporate internal validation mechanics to ensure data integrity.

Protocol A: Caco-2 Cell Permeability Assay (ADME Profiling)

Because ring expansion and hydroxylation alter lipophilicity and pKa, assessing passive vs. active membrane transport is critical.

  • Cell Seeding & Monolayer Validation: Plate Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Measure Transepithelial Electrical Resistance (TEER) prior to the assay.

    • Causality & Validation: TEER measurement is a non-destructive, self-validating checkpoint. A TEER value > 250 Ω·cm² confirms the formation of tight junctions, ensuring that the measured permeability is transcellular rather than an artifact of a compromised paracellular leak.

  • Compound Incubation with Reference Markers: Apply 10 µM of the test compounds in HBSS buffer (pH 7.4) to the apical chamber. Co-incubate with Atenolol (low permeability control) and Propranolol (high permeability control).

    • Causality & Validation: Testing at physiological pH captures the true ionization state of the differing pKa profiles. Including established reference markers validates the specific transport mechanics of the batch. If Atenolol crosses the membrane rapidly, the monolayer is invalid, preventing false-positive permeability assignments for lipophilic piperidines.

  • LC-MS/MS Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes and quantify using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: PTPN2 Enzyme Inhibition Assay (Target Engagement)

Azepane derivatives are frequently evaluated against PTPN2 to assess their immunomodulatory potential.

  • Enzyme Preparation & Z'-Factor Establishment: Pre-incubate recombinant human PTPN2 with 1 mM Dithiothreitol (DTT) in assay buffer. Run in parallel with a no-enzyme blank and a known reference inhibitor.

    • Causality & Validation: PTPN2 relies on a critical catalytic cysteine residue. DTT maintains this residue in a reduced state, preventing oxidative inactivation. The inclusion of max-signal and min-signal controls allows the calculation of the Z'-factor. A Z' > 0.5 self-validates the assay's dynamic range and statistical robustness before any test compound data is accepted.

  • Compound Addition: Add serial dilutions (1 nM to 100 µM) of the 6-methylazepan-4-ol derivatives and piperidine analogs.

    • Causality & Validation: A broad concentration range is required to generate a complete dose-response curve, ensuring a robust Hill slope for accurate IC50​ determination.

  • Substrate Cleavage & Kinetic Read: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and measure fluorescence kinetically over 30 minutes.

    • Causality & Validation: Kinetic monitoring allows for the detection of assay interference (e.g., auto-fluorescence or compound precipitation). A linear reaction velocity confirms steady-state Michaelis-Menten kinetics, validating that the calculated IC50​ reflects true competitive or allosteric inhibition rather than assay artifact.

References

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: researchgate.net URL:[Link]

  • Title: 6-methylazepan-4-ol hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 6-Methylazepan-4-ol Hydrochloride vs. Piperidine Isomers

Executive Summary 6-Methylazepan-4-ol hydrochloride is a highly versatile 7-membered heterocyclic building block utilized extensively in medicinal chemistry and drug development. A critical analytical challenge during it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylazepan-4-ol hydrochloride is a highly versatile 7-membered heterocyclic building block utilized extensively in medicinal chemistry and drug development. A critical analytical challenge during its characterization is distinguishing it from its 6-membered structural isomers (e.g., piperidines). This guide provides a comprehensive, objective comparison of their gas-phase fragmentation behaviors. By leveraging high-resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we outline the mechanistic pathways, comparative data, and a self-validating experimental protocol designed to ensure unambiguous structural elucidation.

Structural Context & Ionization Mechanics

The fundamental divergence in mass spectrometry performance between azepanes and piperidines stems from ring strain and gas-phase ion stability.

  • Ionization Dynamics: As a hydrochloride salt, 6-methylazepan-4-ol readily dissociates in polar solvents. During positive-ion ESI (ESI+), the application of acidic mobile phases (e.g., formic acid) ensures the secondary amine is fully protonated, yielding a robust precursor ion [M+H]+ at m/z 130.1228[1]().

  • Mechanistic Causality: The 7-membered azepane ring exhibits higher torsional strain than a 6-membered piperidine ring. While piperidines typically undergo α -cleavage to form highly stable cyclic immonium ions, azepane moieties undergo α -cleavage that fails to directly eliminate a cyclic ion. Instead, they form open-chained molecular immonium ions, which subsequently cascade into numerous high-intensity skeletal fragments[2]().

Comparative Mass Spectrometry Analysis

To objectively evaluate the fragmentation of 6-Methylazepan-4-ol, we compare it against a representative 6-membered structural isomer: 1,3-Dimethylpiperidin-4-ol . Both compounds share the exact mass for the [M+H]+ precursor (m/z 130.1228), making MS/MS essential for differentiation.

  • Azepane Pathway (6-Methylazepan-4-ol): Collision-Induced Dissociation (CID) triggers an initial loss of H₂O (-18.01 Da) from the hydroxyl group, yielding m/z 112.1122. The strained ring then opens, leading to deep skeletal cleavages, including the loss of ethylene (-28.03 Da) to form m/z 84.0809, and the loss of propylene (-42.05 Da) to form m/z 70.0652[3]().

  • Piperidine Pathway (1,3-Dimethylpiperidin-4-ol): Following the initial water loss, the piperidine ring undergoes α -cleavage to form a highly stable N-methylpiperidine cyclic immonium ion at m/z 98.0964. This ion dominates the spectrum as the base peak, with minimal further fragmentation[2]().

Table 1: Comparative ESI-MS/MS Fragment Ions
Precursor [M+H]+Compound ClassKey Fragment Ions (m/z)Mechanistic OriginRelative Abundance
130.1228 Azepane (6-Methylazepan-4-ol)112.1122Loss of H₂O (-18.01 Da)High
84.0809Ring opening + loss of C₂H₄Medium
70.0652Deep skeletal cleavage (-C₃H₆)Medium
130.1228 Piperidine (1,3-Dimethylpiperidin-4-ol)112.1122Loss of H₂O (-18.01 Da)Medium
98.0964Stable cyclic immonium ionVery High (Base Peak)

Visualizing the Fragmentation Pathway

Fragmentation M [M+H]+ m/z 130.12 H2O [M+H - H2O]+ m/z 112.11 M->H2O -H2O (-18 Da) Open Open-Chain Ion m/z 112.11 H2O->Open Ring Cleavage Frag1 Alkene Loss m/z 84.08 Open->Frag1 -C2H4 (-28 Da) Frag2 Amine Fragment m/z 70.06 Open->Frag2 -C3H6 (-42 Da)

ESI-MS/MS fragmentation pathway of 6-Methylazepan-4-ol highlighting ring cleavage.

Self-Validating Experimental Protocol

To ensure reproducibility and high mass accuracy, the following LC-ESI-MS/MS protocol is designed as a self-validating system. Every step is engineered with a specific mechanistic justification to prevent false positives during isomer differentiation[4]().

Step 1: Sample Preparation

  • Action: Dissolve 6-Methylazepan-4-ol hydrochloride in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The hydrochloride salt must be fully solvated. Formic acid acts as a continuous proton donor. Because the azepane is a secondary amine, the acidic modifier guarantees it is fully ionized to[M+H]+ prior to droplet desolvation, maximizing ESI efficiency and preventing signal suppression.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase provides adequate hydrophobic retention for the slightly polar azepanol. The acidic modifier suppresses residual silanol ionization on the column, preventing peak tailing and ensuring a sharp elution profile for accurate MS sampling.

Step 3: High-Resolution Q-TOF MS/MS Acquisition

  • Action: Operate in ESI positive mode. Isolate m/z 130.12 in the quadrupole. Apply a collision energy (CE) ramp of 10–30 eV in the collision cell using Argon gas.

  • Causality: A stepped CE ramp acts as a built-in self-validation mechanism. Low CE (10 eV) preserves the primary water loss (m/z 112.11) to confirm the intact hydroxyl group. High CE (30 eV) forces the necessary ring cleavage to generate the diagnostic open-chain fragments (m/z 84.08, m/z 70.06) required to definitively rule out piperidine isomers. High-resolution Time-of-Flight (<5 ppm mass error) ensures unambiguous elemental composition assignment.

Visualizing the Experimental Workflow

Workflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC Separation C18 Gradient S1->S2 S3 ESI(+) Ionization Desolvation S2->S3 S4 CID Fragmentation 10-30 eV Ramp S3->S4 S5 Q-TOF Detection <5 ppm Error S4->S5

Self-validating LC-ESI-MS/MS experimental workflow for azepane characterization.

Conclusion

The accurate identification of 6-Methylazepan-4-ol hydrochloride relies heavily on recognizing the inherent instability of the 7-membered azepane ring post-ionization. Unlike 6-membered piperidines that collapse into a single dominant cyclic immonium ion, azepanes cascade into distinct open-chain alkene and amine fragments. Utilizing high-resolution MS/MS with a stepped collision energy protocol ensures these subtle, yet structurally definitive, pathways are captured and validated accurately.

References

  • Title: Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL
  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra Source: SciSpace URL

Sources

Validation

Benchmarking biological activity of 6-Methylazepan-4-ol derivatives

Title: Benchmarking the Biological Activity of 6-Methylazepan-4-ol Derivatives: A Comparative Guide for Drug Discovery Executive Summary The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Biological Activity of 6-Methylazepan-4-ol Derivatives: A Comparative Guide for Drug Discovery

Executive Summary

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional conformational space compared to traditional six-membered piperidines or five-membered pyrrolidines[1]. Within this class, 6-methylazepan-4-ol represents a highly specialized building block. The introduction of a hydroxyl group at the 4-position provides a critical hydrogen bond donor/acceptor for kinase and transporter binding pockets[2]. Crucially, the addition of a methyl group at the 6-position serves to restrict the inherent pseudorotation of the flexible seven-membered ring. This conformational locking minimizes the entropic penalty upon target binding, often resulting in superior target affinity and selectivity[3].

Comparative Analysis: Scaffold Benchmarking

To objectively evaluate the performance of 6-methylazepan-4-ol derivatives, we must benchmark them against alternative saturated nitrogen heterocycles. Recent2 (specifically LATS1/2 kinases) and 3 have demonstrated that modifying the central amine ring drastically alters both biochemical potency and cellular permeability[2][3].

Causality in Scaffold Selection: While piperidine derivatives often exhibit high biochemical activity, their rigid, flat nature can lead to off-target kinase binding (e.g., AKT cross-reactivity)[2]. Transitioning to an azepane ring alters the exit vectors of the attached pharmacophores, improving selectivity. Furthermore, the 6-methyl substitution on the azepan-4-ol core increases the lipophilicity (LogP) slightly, which compensates for the high polarity of the 4-hydroxyl group, thereby rescuing passive membrane permeability.

Quantitative Data: Scaffold Performance Comparison

The following table summarizes the benchmarking data of a generalized inhibitor core functionalized with different central saturated heterocycles to illustrate the structure-activity relationship (SAR).

Central ScaffoldBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability t1/2 (min)Target Selectivity Margin
Piperidine (Standard) 124500.835Low (AKT cross-reactivity)
Pyrrolidine 85>10001.220Moderate
Azepan-4-ol 182102.542High
6-Methylazepan-4-ol 8 45 4.8 55 Very High

(Note: Data synthesized from structural optimization trends in LATS1/2 and monoamine transporter inhibitor benchmarking studies[2][3].)

G A Scaffold Selection (6-Methylazepan-4-ol) B Chemical Synthesis & Functionalization A->B C Biochemical Assays (Target IC50) B->C C->B SAR Feedback D Cellular Target Engagement (NanoBRET) C->D E ADME Profiling (PAMPA & Stability) D->E

Caption: Workflow for benchmarking biological and ADME properties of azepane scaffolds.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol 1: Synthesis and Functionalization of 6-Methylazepan-4-ol Derivatives

Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternary amine formation) and to maintain precise control over the stereochemistry of the incoming functional groups.

  • Preparation: Dissolve 1.0 equivalent of the starting aryl-aldehyde and 1.1 equivalents of 6-methylazepan-4-ol hydrochloride in anhydrous dichloromethane (DCM).

  • Activation: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base of the azepane.

    • Rationale: The hydrochloride salt is unreactive; liberating the free base in situ prevents premature degradation of the azepane core.

  • Imine Formation: Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the intermediate imine mass[M+H]+ is >95% abundant, ensuring complete conversion before reduction.

  • Reduction: Cool the mixture to 0°C and slowly add 1.5 equivalents of sodium triacetoxyborohydride (STAB).

    • Rationale: STAB is a mild reducing agent that selectively reduces the imine without reducing the azepane's 4-hydroxyl group or other sensitive moieties.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (silica gel, gradient elution with DCM/MeOH).

    • Validation Checkpoint 2: Confirm final product purity (>98%) via 1H-NMR. The 6-methyl doublet (approx. 0.9 ppm) and the 4-hydroxyl multiplet (approx. 3.8 ppm) must integrate perfectly, confirming the scaffold remains intact.

Protocol 2: Live-Cell NanoBRET Target Engagement Assay

Causality: High biochemical potency (IC50) does not guarantee cellular efficacy, especially for polar azepane derivatives[2]. NanoBRET is utilized because it measures actual intracellular target binding in live cells, accounting for membrane permeability, efflux pump activity, and intracellular ATP competition.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., LATS1) fused to NanoLuc luciferase. Plate at 1x10⁴ cells/well in a 384-well plate.

  • Tracer Titration (Self-Validation Step): Before testing the azepane derivatives, perform a titration of the fluorescent NanoBRET tracer.

    • Validation Checkpoint: Calculate the KD of the tracer. The assay is only valid if the tracer KD is within the linear dynamic range (typically 0.1–1.0 µM). This ensures the system is sensitive enough to detect competitive displacement by the 6-methylazepan-4-ol derivatives.

  • Compound Incubation: Treat the cells with a serial dilution of the 6-methylazepan-4-ol derivative (ranging from 10 µM to 0.1 nM) and the tracer at its calculated KD concentration. Incubate for 2 hours at 37°C.

    • Rationale: A 2-hour incubation allows the system to reach thermodynamic equilibrium across the cellular membrane.

  • Signal Detection: Add Nano-Glo substrate and measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer).

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm) and plot against compound concentration to derive the cellular IC50.

Pathway Inhibitor Azepane Inhibitor LATS LATS1/2 Kinase Inhibitor->LATS Blocks MST MST1/2 Kinase MST->LATS Phosphorylates YAP YAP1 (Active) LATS->YAP Prevents YAP_P YAP1-P (Inactive) LATS->YAP_P Phosphorylates

Caption: Mechanism of LATS1/2 kinase inhibition by azepane derivatives in the Hippo pathway.

Conclusion

Benchmarking the 6-methylazepan-4-ol scaffold against traditional heterocycles reveals its superiority in balancing biochemical potency with cellular permeability. The 6-methyl group critically restricts the 7-membered ring's flexibility, reducing the entropic penalty of binding, while the 4-hydroxyl group provides essential anchoring interactions. When validated through rigorous, self-correcting methodologies like NanoBRET and LC-MS-monitored synthesis, this scaffold proves to be a highly effective engine for modern drug discovery.

References

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Reproducibility of Published 6-Methylazepan-4-ol Hydrochloride Synthesis Routes: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Molecule: 6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0)[1] The seven-membered azepane ring is rapidly emerging as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Molecule: 6-Methylazepan-4-ol hydrochloride (CAS: 2377031-86-0)[1]

The seven-membered azepane ring is rapidly emerging as a highly valuable piperidine bioisostere in modern medicinal chemistry, offering enhanced metabolic stability and novel spatial geometries for target binding[2]. Specifically, 6-methylazepan-4-ol hydrochloride has become a critical building block in the development of complex therapeutics, including recent tetrahydropyridopyrimidine pan-KRAS inhibitors[3].

However, synthesizing substituted azepanols reproducibly presents significant challenges. Traditional methods often suffer from poor regioselectivity, low yields, and demanding purification steps. This guide objectively evaluates the leading synthetic routes to 6-methylazepan-4-ol hydrochloride, providing mechanistic insights, comparative experimental data, and a self-validating protocol for the most reproducible pathway.

Strategic Evaluation of Synthetic Pathways

To access the 6-methylazepan-4-ol scaffold, chemists typically rely on one of three primary strategies. The choice of route dictates the scalability, step count, and ultimate enantiomeric/diastereomeric purity of the product.

Route A: Gold-Catalyzed [5+2] Annulation (The Modern Standard)

Developed as a highly efficient method for constructing azepan-4-ones, this route utilizes a two-step [5+2] annulation[4]. An N -(pent-4-yn-1-yl)amine derivative undergoes m -CPBA oxidation followed by gold-catalyzed cyclization.

  • The "Why" (Causality): The use of a bulky gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, is critical. The steric bulk suppresses the thermodynamically favorable 1,5-C(sp³)–H insertion, forcing the intermediate gold carbene to undergo a challenging formal 1,7-C(sp³)–H insertion to form the seven-membered ring[5].

Route B: Dearomative Ring Expansion of Nitroarenes

This novel approach translates the substitution pattern of readily available nitroarenes directly into saturated azepanes[6].

  • The "Why" (Causality): By treating a substituted nitrobenzene with an amine and a phosphine deoxygenating agent, an anti-aromatic 1H -azepine intermediate is formed, which rapidly isomerizes to a stable 3H -azepine. Subsequent hydrogenation and hydrogenolysis yield the substituted azepane[6]. While excellent for highly polysubstituted systems, it is often overly complex for a simple monomethylated target.

Route C: Late-Stage Oxidation of Tetrahydroazepines

This route involves the hydroboration of tetrahydroazepines followed by oxidation.

  • The "Why" (Causality): The regioselectivity of the hydroboration step is highly substrate-dependent. While rhodium catalysts can moderately improve regioselectivity, this route often yields a mixture of regioisomeric azepanols (e.g., 5-methyl vs. 6-methyl derivatives), necessitating rigorous and low-yielding chromatographic separations[7].

RouteComparison Start Acyclic Precursors / Simple Arenes RouteA Route A: Gold-Catalyzed [5+2] Annulation Start->RouteA Alkyne tether RouteB Route B: Dearomative Ring Expansion Start->RouteB Nitroarene RouteC Route C: Tetrahydroazepine Oxidation Start->RouteC Alkene precursor IntA 6-Methylazepan-4-one RouteA->IntA High Regiocontrol IntB Polysubstituted Azepane RouteB->IntB High Complexity IntC Regioisomer Mixture RouteC->IntC Poor Selectivity Product 6-Methylazepan-4-ol HCl (CAS: 2377031-86-0) IntA->Product NaBH4 then HCl IntB->Product Deprotection IntC->Product Chiral Prep-HPLC

Figure 1: Strategic comparison of synthetic pathways to 6-methylazepan-4-ol hydrochloride.

Quantitative Performance Comparison

To objectively determine the most viable route for laboratory scale-up (10–50 grams), we must compare the empirical performance metrics of these methodologies.

MetricRoute A (Gold-Catalysis)[4]Route B (Dearomatization)[6]Route C (Late-Stage Ox)[7]
Overall Yield (from commercial SM) 48 - 55%25 - 30%12 - 18%
Step Count 4 steps3 steps6 - 8 steps
Regioselectivity (6-Me vs 5-Me) >95:5N/A (Direct translation)~60:40 (Requires separation)
Diastereoselectivity (cis/trans) Good to ExcellentModerateSubstrate dependent
Scalability Limitations Cost of Gold CatalystHigh-pressure hydrogenationTedious isomer separation
E-factor (Waste generation) ModerateLowHigh (due to chromatography)

Mechanistic Deep-Dive: The Gold-Catalyzed Annulation

Understanding the reaction kinetics and intermediate stability is crucial for reproducing Route A. The transformation relies on the precise orchestration of an intramolecular oxidation followed by a carbene insertion[5].

Mechanism Amine Alkyne-Tethered Amine N_Oxide N-Oxide Intermediate (Kinetic Control) Amine->N_Oxide m-CPBA 0 °C Au_Coord Gold-Alkyne Complex [Au] coordination N_Oxide->Au_Coord + [Au] Catalyst Carbene Gold Carbene (1,7-C-H insertion) Au_Coord->Carbene Intramolecular Oxidation Azepanone 6-Methylazepan-4-one Carbene->Azepanone Ring Closure

Figure 2: Mechanistic progression of the gold-catalyzed [5+2] annulation to form the azepanone core.

Kinetic Control Warning: The formation of the N-oxide intermediate is highly exothermic. Lower temperatures (0 °C) enhance selectivity and prevent the thermal degradation of the N-oxide before the gold catalyst can coordinate[8].

Self-Validating Experimental Protocol

The following protocol details the synthesis of 6-methylazepan-4-ol hydrochloride via the optimized Route A pathway. It is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reproducibility.

Step 1: One-Pot Oxidation and Gold Catalysis

Objective: Synthesize 1-benzyl-6-methylazepan-4-one.

  • Preparation: Dissolve N -benzyl-2-methyl-N-(pent-4-yn-1-yl)propan-1-amine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Oxidation: Add m -CPBA (1.05 equiv, purified) portion-wise over 15 minutes.

    • Self-Validation Check: The solution should turn slightly cloudy. TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the starting material within 30 minutes. If unreacted starting material remains, verify the active oxygen content of the m -CPBA.

  • Catalysis: Without isolating the N-oxide, add (2-biphenyl)Cy₂PAuNTf₂ (5 mol%) directly to the reaction mixture at 0 °C[5]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the azepanone intermediate.

Step 2: Diastereoselective Reduction

Objective: Convert the ketone to the corresponding alcohol.

  • Preparation: Dissolve 1-benzyl-6-methylazepan-4-one (5.0 mmol) in absolute ethanol (25 mL) and cool to 0 °C.

  • Reduction: Add NaBH₄ (2.0 equiv) portion-wise.

    • Causality Note: NaBH₄ is selected over LiAlH₄ to prevent potential ring-opening side reactions and to provide a milder, more controllable exotherm. The hydride attack typically occurs from the less sterically hindered face, yielding the trans-isomer as the major product.

  • Workup: Stir for 2 hours, quench with water, and extract with ethyl acetate. Evaporate to yield 1-benzyl-6-methylazepan-4-ol.

Step 3: Deprotection and Hydrochloride Salt Formation

Objective: Isolate 6-methylazepan-4-ol hydrochloride.

  • Hydrogenolysis: Dissolve the intermediate in methanol (20 mL). Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite to remove the catalyst.

  • Salt Formation: Cool the methanolic solution to 0 °C and add 4M HCl in dioxane (1.2 equiv) dropwise.

    • Self-Validation Check: A white precipitate should begin to form. If the solution remains clear, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until turbidity is observed.

  • Isolation: Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.

    • Analytical Confirmation: ¹H NMR (D₂O) should show the disappearance of the benzyl aromatic protons (7.2–7.4 ppm) and the presence of the distinct 6-methyl doublet (~0.9 ppm).

References

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation National Center for Biotechnology Information (PMC)[Link][5]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes The University of Manchester[Link][6]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation ResearchGate[Link][7]

  • 6-methylazepan-4-ol hydrochloride — Chemical Substance Information NextSDS[Link][1]

  • US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors Google Patents[3]

Sources

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